Piretanide - 55837-27-9

Piretanide

Catalog Number: EVT-278615
CAS Number: 55837-27-9
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piretanide is a high-ceiling loop diuretic belonging to the sulfamoylbenzoic acid family. [] It is classified as a "loop" diuretic due to its primary site of action within the thick ascending limb of the loop of Henle in the kidneys. [, ] Piretanide exhibits potent diuretic and natriuretic properties, making it a subject of interest in various scientific research areas, including renal physiology, cardiovascular pharmacology, and cellular transport mechanisms. []

Furosemide

Compound Description: Furosemide is a loop diuretic that is commonly used to treat hypertension and edema. It works by inhibiting the Na+-K+-2Cl− cotransporter in the thick ascending limb of the loop of Henle in the kidneys []. Like piretanide, furosemide is a sulfonamide derivative and acts by inhibiting electrolyte reabsorption in the kidneys [].

Bumetanide

Compound Description: Bumetanide is another loop diuretic belonging to the sulfamoylbenzoic acid class, similar to piretanide and furosemide. It also exerts its diuretic action by inhibiting the Na+-K+-2Cl− cotransporter in the thick ascending limb of Henle's loop [, ].

Relevance: Bumetanide serves as a relevant comparison to piretanide in studies evaluating the efficacy and safety of loop diuretics. Comparisons often focus on their potency, duration of action, and potential for adverse effects, especially ototoxicity [, , ]. Notably, a study on chinchillas indicated that piretanide and bumetanide displayed comparable ototoxic profiles at similar diuretic doses [].

Triamterene

Compound Description: Triamterene is a potassium-sparing diuretic that acts on the distal convoluted tubule and collecting duct of the nephron []. It inhibits the epithelial sodium channel (ENaC), reducing sodium reabsorption and promoting potassium retention [].

Relevance: Triamterene is often co-administered with loop diuretics like piretanide to counteract the potassium loss induced by the latter. Research investigates the combined effects of piretanide and triamterene on electrolyte balance, particularly potassium levels, in patients with hypertension or heart failure [, , , ]. One study highlighted that combining piretanide with triamterene effectively mitigated piretanide-induced potassium loss while maintaining the desired diuretic and antihypertensive effects [].

Probenecid

Compound Description: Probenecid is a uricosuric drug primarily used to treat gout and hyperuricemia. It inhibits the renal tubular reabsorption of uric acid, increasing its excretion in urine []. Probenecid is also known to inhibit the tubular secretion of certain drugs, including some diuretics [].

Relevance: Probenecid is used as a pharmacological tool in studies investigating the renal handling of piretanide. By inhibiting piretanide's tubular secretion, probenecid helps researchers to delineate the contribution of secretion versus filtration to the overall renal elimination of piretanide []. This helps in understanding the pharmacokinetic profile and potential drug interactions of piretanide.

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron, inhibiting the sodium-chloride symporter and increasing sodium and water excretion []. It is widely prescribed for hypertension and edema [].

Relevance: Hydrochlorothiazide serves as a comparator in studies evaluating the antihypertensive efficacy, diuretic potency, and metabolic effects of piretanide. Research often compares the blood pressure-lowering effects, potassium-sparing properties, and potential for metabolic disturbances between piretanide and hydrochlorothiazide [, , ]. For example, a study revealed that while both drugs lowered blood pressure, piretanide displayed a greater reduction in systolic blood pressure during exercise compared to hydrochlorothiazide, highlighting potential advantages in certain patient populations [].

Bendroflumethiazide

Compound Description: Bendroflumethiazide is another thiazide diuretic that shares the same mechanism of action as hydrochlorothiazide, inhibiting the sodium-chloride symporter in the distal convoluted tubule []. Like other thiazide diuretics, it is used to treat hypertension and edema [].

Relevance: Bendroflumethiazide serves as a comparative agent in studies investigating the efficacy and tolerability of piretanide for hypertension management. Studies often compare their blood pressure-lowering effects, side effect profiles, and impact on electrolyte levels [].

Relevance: Research has investigated the potential protective effects of piretanide against MBS-induced bronchoconstriction in asthmatic individuals []. While the exact mechanism is unclear, studies suggest that loop diuretics like piretanide may interfere with MBS-induced airway narrowing, offering insights into potential therapeutic applications beyond their diuretic properties.

Atenolol

Compound Description: Atenolol is a beta-blocker commonly prescribed for hypertension, angina, and certain heart rhythm disorders []. It works by blocking the action of the hormone epinephrine (adrenaline) on beta-adrenergic receptors, leading to decreased heart rate and blood pressure [].

Relevance: Studies have investigated the pharmacokinetic interactions between piretanide and atenolol when administered as a fixed-dose combination tablet []. Findings demonstrated that while co-administration with atenolol slightly altered the absorption rate of piretanide, it did not affect its overall bioavailability or diuretic efficacy [].

Penbutolol

Compound Description: Penbutolol is a beta-blocker with similar pharmacological actions to atenolol []. It is primarily used in the management of hypertension and angina [].

Relevance: Similar to atenolol, penbutolol has been investigated for potential pharmacokinetic interactions with piretanide when formulated as a fixed-dose combination tablet []. Studies have demonstrated that the combination of piretanide and penbutolol does not significantly affect the pharmacokinetics or pharmacodynamics of either drug, suggesting their compatibility for co-administration in hypertensive patients [].

Source and Classification

Piretanide was synthesized in 1973 by Hoechst AG in Germany. It belongs to the class of compounds known as loop diuretics, which are used to manage conditions such as hypertension and fluid retention due to cardiac, hepatic, or renal origins. The International Nonproprietary Name (INN) for piretanide is "piretanide," and it is marketed under several trade names including Arelix, Eurelix, and Tauliz .

Chemical Classification

  • Chemical Formula: C17_{17}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight: 362.4 g/mol
  • IUPAC Name: 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid .
Synthesis Analysis

The synthesis of piretanide involves a novel method for introducing cyclic amine residues into an aromatic nucleus while incorporating other functional groups. The process was innovative for its time and allowed for the effective formation of the compound's unique structure. The synthesis typically includes several steps:

  1. Formation of the Aromatic Core: This involves creating a substituted benzoic acid framework.
  2. Introduction of Sulfonamide Group: A sulfonamide moiety is added to enhance diuretic activity.
  3. Cyclization: The pyrrolidine ring is formed through cyclization reactions that link to the aromatic system.

The specific parameters and conditions for these reactions are often proprietary but generally involve controlled temperatures and reaction times to optimize yield and purity .

Molecular Structure Analysis

Piretanide's molecular structure features a complex arrangement that includes:

  • Aromatic Rings: Two benzene rings linked through an ether group.
  • Pyrrolidine Ring: A five-membered ring that contributes to its pharmacological properties.
  • Sulfonamide Group: Essential for its diuretic activity.

Structural Data

  • Chirality: Piretanide is achiral with no defined stereocenters.
  • SMILES Notation: NS(=O)(=O)C1=C(OC2=CC=CC=C2)C(=CC(=C1)C(O)=O)N3CCCC3...
  • InChI Key: UJEWTUDSLQGTOA-UHFFFAOYSA-N .
Chemical Reactions Analysis

Piretanide participates in various chemical reactions typical of sulfonamide derivatives. Key reactions include:

  • Acid-Base Reactions: Due to its sulfonamide group, piretanide can act as both an acid and a base.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, affecting its stability and efficacy.
  • Metabolic Reactions: Although specific metabolic pathways have not been fully characterized, it is believed to be primarily excreted unchanged in urine (60%) and feces (40%) after metabolism .
Mechanism of Action

Piretanide functions primarily as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure.

Pharmacodynamics

  • Potency Comparison: Piretanide is generally found to be 5 to 7 times more potent than furosemide but only one-tenth as potent as bumetanide on a weight-for-weight basis .
  • Dosage Efficacy: Typical dosages range from 6 mg to 12 mg per day for antihypertensive effects, showing significant efficacy with fewer impacts on serum potassium levels compared to other diuretics .
Physical and Chemical Properties Analysis

Piretanide exhibits several notable physical and chemical properties:

  • State: Solid
  • Bioavailability: Approximately 90%
  • Protein Binding: About 96%
  • Water Solubility: 0.0914 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 3.92, indicating moderate lipophilicity .

Additional Properties

  • pKa Values:
    • Strongest Acidic pKa: 4.68
    • Strongest Basic pKa: -0.62
  • Polar Surface Area: 109.93 Ų
  • Rotatable Bonds Count: 5 .
Applications

Piretanide has significant clinical applications:

  1. Hypertension Management: Used effectively to treat mild to moderate essential hypertension.
  2. Edema Treatment: Indicated for managing edema resulting from cardiac, hepatic, or renal issues.
  3. Comparative Efficacy Studies: Clinical trials have demonstrated that piretanide provides comparable efficacy in reducing blood pressure and managing fluid retention compared to other loop diuretics like furosemide and bumetanide .

Properties

CAS Number

55837-27-9

Product Name

Piretanide

IUPAC Name

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)

InChI Key

UJEWTUDSLQGTOA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid
HOE 118
piretanide

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.